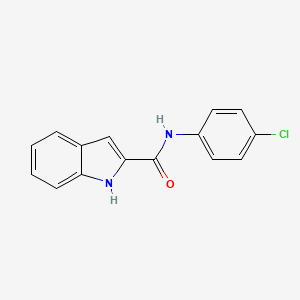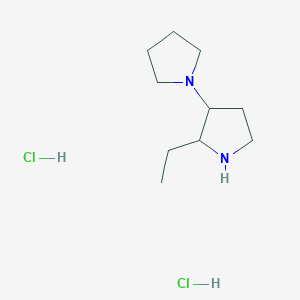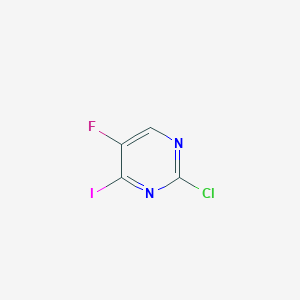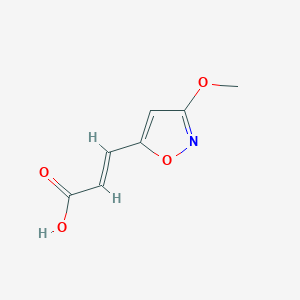
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, hydrazinylmethyl, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-methoxypyridine.
Hydrazinylmethylation: The introduction of the hydrazinylmethyl group can be achieved through a reaction with hydrazine derivatives under controlled conditions. This step often requires the use of a suitable solvent and a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrogen-substituted pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydrazinylmethyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-methoxysalicylidene-2-furfurylamine: This compound shares the bromine and methoxy substituents but differs in the presence of a furfurylamine group.
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one: This compound contains a similar hydrazono group but is based on an indolinone scaffold.
Uniqueness
5-Bromo-3-(hydrazinylmethyl)-2-methoxypyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydrazinylmethyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C7H10BrN3O |
|---|---|
Molekulargewicht |
232.08 g/mol |
IUPAC-Name |
(5-bromo-2-methoxypyridin-3-yl)methylhydrazine |
InChI |
InChI=1S/C7H10BrN3O/c1-12-7-5(3-11-9)2-6(8)4-10-7/h2,4,11H,3,9H2,1H3 |
InChI-Schlüssel |
WBTYJKQDFHZKIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)Br)CNN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-((2-(2-Fluorophenoxy)ethyl)thio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B12961120.png)


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-[3-(ethoxycarbonyl)phenyl]hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12961140.png)







